Cas no 2248274-64-6 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2-methyl-1H-indol-1-yl)acetate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2-methyl-1H-indol-1-yl)acetate 化学的及び物理的性質
名前と識別子
-
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2-methyl-1H-indol-1-yl)acetate
- 2248274-64-6
- EN300-6517534
-
- インチ: 1S/C19H14N2O4/c1-12-10-13-6-2-5-9-16(13)20(12)11-17(22)25-21-18(23)14-7-3-4-8-15(14)19(21)24/h2-10H,11H2,1H3
- InChIKey: SIWANNSHXWHHBN-UHFFFAOYSA-N
- ほほえんだ: O(C(CN1C(C)=CC2C=CC=CC1=2)=O)N1C(C2C=CC=CC=2C1=O)=O
計算された属性
- せいみつぶんしりょう: 334.09535693g/mol
- どういたいしつりょう: 334.09535693g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 25
- 回転可能化学結合数: 4
- 複雑さ: 554
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 68.6Ų
- 疎水性パラメータ計算基準値(XlogP): 3.3
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2-methyl-1H-indol-1-yl)acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6517534-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2-methyl-1H-indol-1-yl)acetate |
2248274-64-6 | 2.5g |
$558.0 | 2023-05-31 | ||
Enamine | EN300-6517534-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2-methyl-1H-indol-1-yl)acetate |
2248274-64-6 | 10g |
$1224.0 | 2023-05-31 | ||
Enamine | EN300-6517534-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2-methyl-1H-indol-1-yl)acetate |
2248274-64-6 | 0.1g |
$250.0 | 2023-05-31 | ||
Enamine | EN300-6517534-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2-methyl-1H-indol-1-yl)acetate |
2248274-64-6 | 0.5g |
$273.0 | 2023-05-31 | ||
Enamine | EN300-6517534-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2-methyl-1H-indol-1-yl)acetate |
2248274-64-6 | 0.05g |
$239.0 | 2023-05-31 | ||
Enamine | EN300-6517534-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2-methyl-1H-indol-1-yl)acetate |
2248274-64-6 | 5g |
$825.0 | 2023-05-31 | ||
Enamine | EN300-6517534-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2-methyl-1H-indol-1-yl)acetate |
2248274-64-6 | 1g |
$284.0 | 2023-05-31 | ||
Enamine | EN300-6517534-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2-methyl-1H-indol-1-yl)acetate |
2248274-64-6 | 0.25g |
$262.0 | 2023-05-31 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2-methyl-1H-indol-1-yl)acetate 関連文献
-
Rajendra P. Panmand,Yogesh A. Sethi,Sunil R. Kadam,Deepak R. Patil,Anil V. Ghule,Bharat B. Kale New J. Chem., 2018,42, 17597-17605
-
Zhao Li,Xinghui Gao,Wen Shi,Xiaohua Li,Huimin Ma Chem. Commun., 2013,49, 5859-5861
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
4. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
-
David M. Hodgson,Matthew J. Fleming,Zhaoqing Xu,Changxue Lin,Steven J. Stanway Chem. Commun., 2006, 3226-3228
-
Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
-
Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
-
Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
-
Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2-methyl-1H-indol-1-yl)acetateに関する追加情報
Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2-methyl-1H-indol-1-yl)acetate (CAS No. 2248274-64-6)
The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2-methyl-1H-indol-1-yl)acetate, identified by its CAS number 2248274-64-6, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, featuring a complex heterocyclic structure, has garnered attention due to its potential applications in medicinal chemistry and drug discovery. The intricate arrangement of functional groups within its framework suggests a high degree of chemical versatility, making it a subject of intense interest for researchers exploring novel therapeutic agents.
At the core of this compound's structure lies a dioxo group, which is known for its ability to participate in various chemical reactions, including oxidation and reduction processes. This feature is particularly relevant in the context of developing bioactive molecules that can interact with biological targets in a controlled manner. Additionally, the presence of an acetate moiety contributes to the compound's solubility and stability, which are critical factors in pharmaceutical formulations. These structural elements collectively enhance the compound's pharmacological profile, making it a promising candidate for further investigation.
The isoindol scaffold is another key feature of this compound, which has been extensively studied for its role in various bioactive molecules. Isoindoles are known for their ability to modulate biological pathways, particularly those involving neurotransmitter receptors and inflammatory responses. The incorporation of a methyl-substituted indole group further diversifies the compound's chemical space, potentially leading to unique interactions with biological targets. This structural complexity is often associated with enhanced binding affinity and selectivity, which are essential attributes for any drug candidate.
Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic properties of molecules like 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2-methyl-1H-indol-1-yl)acetate with greater accuracy. Molecular docking studies have revealed that this compound exhibits strong binding affinity to certain protein targets, suggesting its potential as an inhibitor or modulator of these proteins. Such findings are consistent with emerging research on isoindole derivatives, which have shown promise in treating conditions related to neurotransmitter dysregulation and inflammation.
The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. Modern synthetic methodologies have been employed to streamline these processes, reducing both time and resource requirements. For instance, catalytic hydrogenation techniques have been utilized to introduce the necessary double bonds and functional groups efficiently. These advancements in synthetic chemistry have not only improved the accessibility of this compound but also paved the way for its large-scale production if future clinical applications are validated.
In vitro studies have begun to elucidate the mechanism of action for 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2-methyl-1H-indol-1-yl)acetate, providing insights into its potential therapeutic effects. Initial experiments suggest that this compound may exert its effects by interacting with specific enzymes or receptors involved in disease pathways. For example, it has shown inhibitory activity against certain enzymes implicated in inflammation and pain signaling. Such findings align with the growing interest in isoindole derivatives as therapeutic agents.
The development of novel drug candidates is often accompanied by rigorous safety evaluations to ensure their suitability for human use. Preclinical studies have been conducted to assess the toxicity and pharmacokinetic profile of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yll 2-(2-methyl-lH-indol-l-yI)acetate, providing preliminary data on its safety margins. These studies have indicated that the compound exhibits low toxicity at relevant doses, suggesting its potential as a safe candidate for further clinical development. However, additional research is needed to fully characterize its safety profile before human trials can commence.
The role of computational modeling in drug discovery cannot be overstated. Advanced computational tools have been instrumental in predicting the interactions between 1,3-dioxo-Z3-dihydro-lH-lsoindol-Z-yll 2-(Z-methyl-lH-indol-l-yI)acetate and biological targets at an atomic level. These models help researchers design modifications to optimize potency and selectivity while minimizing off-target effects. Such computational approaches are increasingly being integrated into early-stage drug discovery pipelines due to their efficiency and cost-effectiveness.
The future prospects for l ,3-dioxo-Z3-dihydro-I H-Isoindol-Z-yll 2-(Z-methyl-I H-indol-l-yI)acetate are promising given its unique structural features and preliminary pharmacological activity. Further research is warranted to explore its potential applications in treating neurological disorders, inflammatory conditions, or other diseases where isoindole derivatives show promise. Collaborative efforts between academic institutions and pharmaceutical companies could accelerate the translation of this compound from bench research to clinical use.
In conclusion,l ,3-dioxo-Z3-dihydro-I H-Isoindol-Z-yll 2-(Z-methyl-I H-indol-l-yI)acetate (CAS No. 2248274_64_6) represents a significant advancement in pharmaceutical chemistry with its complex heterocyclic structure and multifaceted pharmacological potential. The combination of structural complexity,dioxo group, acetate moiety,isoindol scaffold,and methyl-substituted indole group positions this compound as a promising candidate for further investigation into novel therapeutic agents.
2248274-64-6 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2-methyl-1H-indol-1-yl)acetate) 関連製品
- 1261816-55-0(2-Bromo-2'-chloro-5'-(trifluoromethyl)propiophenone)
- 42781-29-3(Quinoline, 1,2,3,4-tetrahydro-7-methoxy-2,4-dimethyl-)
- 1805129-94-5(Ethyl 2-amino-6-methylpyridine-3-acetate)
- 1803895-04-6(Ethyl 3-(carboxymethyl)-2-hydrazinylbenzoate)
- 1091179-03-1(1-cyclohexyl-3-(4-{3-4-(2-fluorophenyl)piperazin-1-yl-3-oxopropyl}-1,3-thiazol-2-yl)urea)
- 1262018-94-9(4,2',3',4',5',6'-Hexafluorobiphenyl-2-acrylic acid)
- 105290-53-7(Ethyl 4-chloro-5-cyano-2-hydroxybenzoate)
- 91013-40-0(2-AMINO-3-(2-HYDROXY-5-METHOXYPHENYL)PROPANOIC ACID)
- 1000340-51-1(7-Methyl-1H-indazole-3-carbaldehyde)
- 17724-90-2(3-Phenylpentane-1,3,5-tricarboxylic acid)




